Ortho-Chlorine Lipophilicity Modulation: XLogP3 Reduction vs. Unsubstituted Phenyl Analog
The 2-chlorophenyl substitution on the N1 position of the target compound reduces the computed partition coefficient (XLogP3) to 1.1, compared to an estimated XLogP3 of approximately 1.4–1.6 for the des-chloro analog (5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) [1]. This represents a ~20–30% reduction in lipophilicity, keeping the compound within the optimal oral drug-likeness window (XLogP 1–3) while potentially reducing off-target hydrophobic interactions. In PDE9-targeted drug discovery campaigns within this scaffold class, subtle lipophilicity shifts have been shown to correlate with selectivity window changes [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: XLogP3 ≈ 1.4–1.6 (estimated based on des-Cl analog structure; exact PubChem value unavailable) |
| Quantified Difference | ~0.3–0.5 log unit reduction |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) [1] |
Why This Matters
A lower XLogP3 within the optimal range reduces the risk of promiscuous binding and poor solubility, making the 2-chlorophenyl derivative preferred for cell-based screening over the more lipophilic unsubstituted phenyl analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 97036099, 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. XLogP3 = 1.1. View Source
- [2] BindingDB. Entry BDBM317095 (US9617269, Compound WYQ-46). Demonstrates that pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives achieve nanomolar PDE9A inhibition, where lipophilicity modulation is critical for selectivity. View Source
